ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of indole and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be constructed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of Indole and Thiazole: The indole and thiazole moieties are then coupled through a carbonylation reaction, where the indole derivative reacts with a thiazole carboxylic acid derivative in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and a catalytic amount of acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or thiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used as a probe to study protein-ligand interactions and enzyme mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in the active site of enzymes, while the thiazole ring can form hydrogen bonds with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methoxy-3-methylindole-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is unique due to its combination of indole and thiazole moieties, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H17N3O3S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(1-methylindole-3-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H17N3O3S/c1-4-23-16(22)14-10(2)18-17(24-14)19-15(21)12-9-20(3)13-8-6-5-7-11(12)13/h5-9H,4H2,1-3H3,(H,18,19,21) |
InChI Key |
JKFGBWRJNIOTKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CN(C3=CC=CC=C32)C)C |
Origin of Product |
United States |
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